3',4'-Dimethoxy-2'-hydroxychalcone

描述

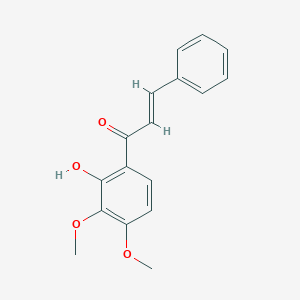

3’,4’-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. This compound, with the molecular formula C17H16O4, is characterized by the presence of methoxy and hydroxy groups on the aromatic rings, which contribute to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2’-hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2’-hydroxyacetophenone in the presence of a base such as potassium hydroxide (KOH). The reaction typically takes place in an ethanol solvent under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of 3’,4’-Dimethoxy-2’-hydroxychalcone can be optimized using ultrasonic radiation to enhance the reaction rate and yield. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can achieve a yield of 92.1% .

化学反应分析

Types of Reactions: 3’,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding flavones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents.

Major Products:

Oxidation: Flavones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

科学研究应用

Chemical Applications

Synthesis of Flavonoid Derivatives

3',4'-Dimethoxy-2'-hydroxychalcone serves as a crucial building block for synthesizing various flavonoid derivatives. Its structure allows for modifications that can enhance biological activity or create novel compounds with specific properties. The synthesis typically involves the Claisen-Schmidt condensation reaction, utilizing 3,4-dimethoxybenzaldehyde and 2,4-dihydroxyacetophenone, catalyzed by sodium hydroxide in ethanol .

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. For instance, it has been shown to scavenge free radicals effectively, enhancing the biosynthesis of glutathione (GSH), a critical cellular antioxidant . Comparative studies reveal that this compound demonstrates superior antioxidant capabilities compared to other chalcone derivatives .

Anti-inflammatory Effects

The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokine production. It has been observed to interact with the NF-κB signaling pathway, reducing inflammation in various cellular models . In vitro studies have demonstrated its potential to decrease nitric oxide production in lipopolysaccharide-induced models .

Anticancer Activity

this compound has shown promising results in cancer research. It induces cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways, including the Nrf2 pathway . In various studies, it has been tested against different cancer cell lines, showing varying degrees of cytotoxicity and potential therapeutic effects .

Medical Applications

Therapeutic Potential

Due to its biological activities, this compound is being investigated for therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its ability to inhibit acetylcholinesterase suggests potential use in neurodegenerative diseases like Alzheimer's . Additionally, its antimicrobial properties make it a candidate for developing new antibacterial agents.

Industrial Applications

Development of Materials

In the industrial sector, this compound is utilized in developing fluorescent materials and sensors due to its unique chemical properties. Its ability to undergo oxidation and reduction reactions makes it suitable for applications requiring specific electronic or optical characteristics .

Comparative Studies

A comparative analysis of this compound with other chalcone derivatives highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2',3,4-Trihydroxychalcone | Contains three hydroxyl groups | Enhanced antioxidant activity |

| 2',6-Dihydroxychalcone | Hydroxyl groups at different positions | Distinct anti-inflammatory effects |

| 2',4-Dimethoxychalcone | Methoxy groups at different positions | Strong antimicrobial properties |

Case Studies

- Antioxidant Activity Assessment : A study evaluated the DPPH radical scavenging ability of various chalcones, including this compound. The compound exhibited significant scavenging activity comparable to well-known antioxidants like quercetin .

- Cytotoxicity in Cancer Research : In vitro tests on HeLa cells revealed that treatment with this compound led to notable cytotoxic effects, indicating its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through specific molecular pathways .

- Anti-inflammatory Effects on Cell Lines : Another investigation focused on the anti-inflammatory properties of this chalcone derivative showed a marked reduction in TNF-α-induced ICAM-1 expression in endothelial cells, suggesting its utility in managing inflammatory conditions .

作用机制

The mechanism of action of 3’,4’-Dimethoxy-2’-hydroxychalcone involves its interaction with cellular pathways and molecular targets. It has been found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways. Additionally, it can inhibit cell proliferation by blocking specific phases of the cell cycle .

相似化合物的比较

- 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone

- 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone

- 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone

Comparison: Compared to its analogs, 3’,4’-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of both methoxy and hydroxy groups enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents .

生物活性

3',4'-Dimethoxy-2'-hydroxychalcone (also referred to as 3,4-Dimethoxy-2'-hydroxychalcone) is a naturally occurring compound belonging to the chalcone family, known for its diverse biological activities. This article explores its significant biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

1. Chemical Structure and Properties

The structural features of this compound include:

- Methoxy Groups: Positioned at the 3 and 4 positions.

- Hydroxyl Group: Located at the 2' position.

These substituents contribute to its unique biological activity profile compared to other chalcones.

2.1 Antioxidant Activity

This compound exhibits significant antioxidant properties:

- Mechanism: It scavenges free radicals and enhances glutathione (GSH) biosynthesis, a critical antioxidant in cells.

- Comparison: Its antioxidant capability is noted to be between that of quercetin and embelin .

2.2 Anticancer Activity

The compound has shown promising anticancer effects:

- Cell Cycle Arrest: It induces cell cycle arrest in various cancer cell lines, including HeLa cells, by modulating signaling pathways such as Nrf2 and NF-κB.

- Apoptosis Induction: Research indicates that it can trigger apoptosis in cancer cells through specific molecular interactions .

Table 1: Cytotoxicity of this compound on HeLa Cells

| Treatment Concentration | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|---|

| Control | 93.56 | 0.85 | 2.75 | 2.92 |

| IC50 | 90.30 | 0.83 | 4.47 | 4.56 |

This table summarizes findings from flow cytometry analysis, illustrating the effects of the compound on HeLa cell viability and apoptosis rates .

2.3 Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition: It inhibits the production of pro-inflammatory cytokines by modulating various signaling pathways.

The biological activities of this compound are attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, increasing acetylcholine levels, which is beneficial for cognitive functions.

- Metabolic Pathways: The compound interacts with cytochrome P450 enzymes, crucial for its metabolism and detoxification processes.

4. Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies: Investigations have shown that this chalcone derivative effectively reduces cell viability in cancer cells while promoting apoptosis through specific signaling pathways .

- Animal Model Studies: Research indicates that varying dosages can lead to differential effects; lower doses exhibit beneficial anti-inflammatory and antioxidant activities without significant toxicity.

5. Comparison with Other Chalcones

To highlight its unique properties, a comparison with similar compounds is useful:

Table 2: Comparison of Biological Activities Among Chalcones

| Compound Name | Unique Properties | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Methoxy and hydroxyl groups enhance activity | Moderate | High |

| 2',3,4-Trihydroxychalcone | Contains three hydroxyl groups | High | Moderate |

| 2',6-Dihydroxychalcone | Hydroxyl groups at different positions | Moderate | Low |

This table illustrates how the presence of specific functional groups influences the biological activities of these compounds.

属性

IUPAC Name |

(E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-11-9-13(16(19)17(15)21-2)14(18)10-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDCCTVAXUNSG-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345736 | |

| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-65-1, 82964-34-9 | |

| Record name | NSC401515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。